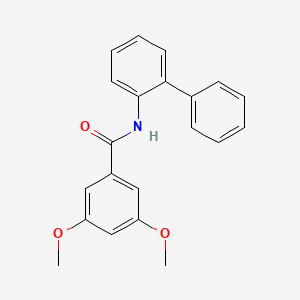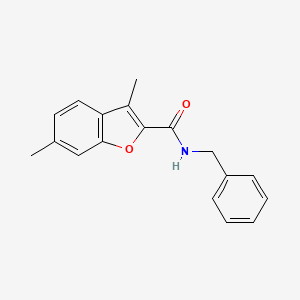![molecular formula C15H16F3NO2 B5215345 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)
4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential use in several fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The mechanism of action of 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. Specifically, it has been shown to bind to the sigma-1 receptor and the dopamine D3 receptor, which are involved in several physiological processes, including pain perception, inflammation, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine are complex and depend on the specific receptor it interacts with. It has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine in lab experiments is its high potency and specificity for certain receptors. This allows for precise modulation of specific physiological processes. However, one limitation is its potential toxicity, which must be carefully monitored in animal studies.
Orientations Futures
There are several future directions for research on 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. Another area of interest is its potential use as a tool to study the role of sigma-1 and dopamine D3 receptors in the brain. Additionally, further optimization of the synthesis method and exploration of its pharmacological properties may lead to the development of novel drugs.
Méthodes De Synthèse
The synthesis of 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine involves the reaction of 3-(trifluoromethyl)phenol with propargyl bromide to form 4-{3-(trifluoromethyl)phenoxy}-2-butyn-1-ol. The latter compound is then reacted with morpholine in the presence of a base to yield 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine. This method has been optimized to provide high yields and purity of the compound.
Applications De Recherche Scientifique
4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine has been extensively studied for its potential use in several scientific fields. In medicinal chemistry, it has been shown to possess antitumor, anti-inflammatory, and analgesic properties. In drug discovery, it has been used as a lead compound for the development of novel drugs. In neuroscience, it has been investigated for its potential use as a tool to study the role of certain receptors in the brain.
Propriétés
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c16-15(17,18)13-4-3-5-14(12-13)21-9-2-1-6-19-7-10-20-11-8-19/h3-5,12H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOKTMPHUWHYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[3-(Trifluoromethyl)phenoxy]but-2-ynyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5215268.png)
![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)
![N-(2-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5215284.png)

![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)
![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5215354.png)